1-(Piperidin-4-yl)but-3-en-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-piperidin-4-ylbut-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-2-9(11)7-8-3-5-10-6-4-8/h2,8,10H,1,3-7H2 |
InChI Key |
FNYPPBLHLFYHLT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CC1CCNCC1 |
Origin of Product |
United States |
Contextual Significance of Piperidine Containing Enone Scaffolds
The structural foundation of 1-(Piperidin-4-yl)but-3-en-2-one is built upon two key moieties: the piperidine (B6355638) ring and the enone group. Each of these components carries significant weight in the field of medicinal chemistry and organic synthesis.
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals. enamine.net It is considered a "privileged scaffold" by medicinal chemists due to its prevalence in biologically active compounds. enamine.net Over 70 drugs approved by the U.S. Food and Drug Administration (FDA) contain a piperidine moiety. enamine.net The inclusion of a piperidine ring can favorably influence critical pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability. enamine.net The three-dimensional nature of the piperidine ring provides a valuable structural framework for designing molecules that can interact with complex biological targets. news-medical.net Its derivatives are present in more than twenty classes of pharmaceuticals, including treatments for neurological disorders, cancer, and infectious diseases. news-medical.netnih.gov
The enone (specifically, a vinyl ketone in this case) is a highly versatile functional group in organic synthesis. The conjugated system of the double bond and the carbonyl group makes it an excellent Michael acceptor, readily participating in conjugate addition reactions. nih.gov This reactivity is fundamental to the construction of more complex molecular architectures. nih.gov Furthermore, vinyl ketone-based polymers have garnered attention as photo-responsive and photodegradable materials, highlighting the diverse applications of this functional group. mdpi.comnih.gov The carbonyl group itself can be a site for various chemical modifications, further expanding the synthetic utility of the enone scaffold. nih.govresearchgate.net
The combination of these two scaffolds in this compound results in a bifunctional molecule with potential as a versatile building block. The piperidine nitrogen offers a site for substitution, allowing for the modulation of the molecule's properties, while the reactive enone system provides a handle for constructing larger, more elaborate structures.
Overview of Research Trajectories for Similar Chemical Architectures
While dedicated research on 1-(Piperidin-4-yl)but-3-en-2-one is limited, the research trajectories of similar chemical architectures provide insight into its potential applications.
Research into substituted piperidines is a highly active area. nih.gov A major focus is the development of efficient synthetic routes to create diverse piperidine (B6355638) derivatives. news-medical.netnih.gov For instance, recent advancements include biocatalytic methods for the asymmetric synthesis of 2-substituted piperidines and novel strategies that combine C-H oxidation with cross-coupling to streamline the synthesis of complex piperidines. news-medical.netacs.org These efforts aim to expand the accessible chemical space for drug discovery, enabling the creation of novel compounds with enhanced biological activity and improved pharmacokinetic profiles. acs.orgresearchgate.net Piperidine-containing compounds are being investigated for a wide range of therapeutic targets, including as nociceptin (B549756) receptor ligands, NLRP3 inflammasome inhibitors, and acetylcholinesterase inhibitors. acs.orgnih.govnih.gov
The study of vinyl ketones is also a vibrant field. Research has focused on developing new and efficient methods for their synthesis, as they are key intermediates in the preparation of many complex molecules and natural products. nih.gov In polymer chemistry, vinyl ketones are used as monomers to create well-defined polymers with unique properties, such as photodegradability, through techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. mdpi.comresearchgate.net The ability of polyvinyl ketones to undergo photodegradation makes them promising candidates for applications in materials science. nih.gov
The trajectory for a molecule like this compound would likely involve its use as an intermediate in the synthesis of more complex, biologically active molecules. For example, it could be a precursor for creating novel kinase inhibitors or other targeted therapies, where the piperidine moiety anchors the molecule to a specific biological target and the enone is used to build out the rest of the pharmacophore.
Fundamental Academic Challenges and Research Gaps Pertaining to 1 Piperidin 4 Yl but 3 En 2 One
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a problem-solving technique for designing a synthetic pathway by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For this compound, several logical disconnections can be envisioned, primarily focusing on the carbon-carbon and carbon-nitrogen bonds that form the key linkages in the molecule.
A primary disconnection can be made at the C-C bond between the piperidine ring and the butenone side chain. This leads to a piperidin-4-yl synthon and a but-3-en-2-one (B6265698) synthon. The piperidin-4-yl synthon can be a nucleophile, such as an organometallic reagent, or an electrophile, depending on the chosen forward synthetic strategy. Conversely, the butenone synthon can be designed as either an electrophile (e.g., a Michael acceptor) or a nucleophile.
Another key disconnection involves the C-N bonds of the piperidine ring. This approach breaks down the heterocyclic ring into a linear precursor, which can then be cyclized. For instance, a δ-amino pentanal derivative could undergo intramolecular cyclization to form the piperidine ring. rsc.org
Finally, a functional group interconversion (FGI) approach can be considered, where the vinyl ketone moiety is derived from a more stable or easily installed functional group, such as an alkyne or a protected ketone. youtube.com This strategy can simplify the synthesis and avoid potential complications associated with the reactivity of α,β-unsaturated ketones.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection Type | Bond Cleaved | Resulting Synthons/Precursors |
| C-C Bond Formation | C4 (piperidine) - C1 (butenone) | Piperidin-4-yl nucleophile/electrophile and a but-3-en-2-one electrophile/nucleophile |
| C-N Bond Formation | Piperidine ring C-N bonds | Acyclic δ-amino ketone or aldehyde |
| Functional Group Interconversion | C=C and C=O of butenone | Piperidin-4-yl substituted alkyne or protected ketone |
Classical Synthetic Routes to this compound
Classical synthetic methods provide foundational strategies for the construction of molecules like this compound. These approaches often rely on well-established reaction types such as alkylation and acylation.
Alkylation Reactions Involving Piperidine Derivatives
Alkylation of a piperidine derivative is a straightforward approach to introduce the butenone side chain. This can be achieved by reacting a suitable piperidine nucleophile with an electrophilic partner that contains the four-carbon chain. A common method involves the N-alkylation of piperidine; however, for C-alkylation at the 4-position, a pre-functionalized piperidine is necessary. researchgate.net
For instance, a piperidin-4-yl Grignard reagent or an organolithium species could be reacted with a suitable electrophile like 1-bromo-but-3-en-2-one. However, the instability of such an electrophile makes this approach challenging. A more viable strategy would involve a protected ketone or a precursor that can be later converted to the vinyl ketone.
An alternative involves the alkylation of an enamine or enolate derived from a 4-piperidone (B1582916) derivative. youtube.com This method allows for the formation of the C-C bond at the desired position, followed by further modifications to construct the butenone moiety.
Acylation and Condensation Approaches
Acylation reactions offer another avenue for the synthesis of the target molecule. A piperidin-4-ylacetic acid derivative could be converted to an acid chloride or activated ester and then reacted with a vinyl organometallic reagent, such as vinylmagnesium bromide or vinyllithium, to form the vinyl ketone. organic-chemistry.org
Condensation reactions, such as the aldol (B89426) condensation, can also be employed. A piperidin-4-yl-acetaldehyde could be reacted with acetone (B3395972) in the presence of a base to form an aldol adduct, which can then be dehydrated to yield the desired α,β-unsaturated ketone.
The Mannich reaction represents another powerful tool for constructing the butenone side chain. rsc.orgnih.gov This could involve the reaction of a piperidine derivative with formaldehyde (B43269) and a ketone like acetone to form a Mannich base, which can then be eliminated to generate the vinyl ketone. nih.gov
Contemporary and Green Chemistry Synthetic Strategies
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. Catalytic approaches and stereoselective synthesis are at the forefront of these efforts.
Catalytic Approaches to Carbon-Carbon Bond Formation
Catalytic methods can offer milder reaction conditions and improved selectivity for the key C-C bond-forming step. Palladium-catalyzed cross-coupling reactions, for example, could be used to couple a piperidin-4-yl organometallic reagent (e.g., a boronic acid or ester) with a vinyl ketone precursor. organic-chemistry.org
Reductive acylation using nickel catalysis has emerged as a method for the synthesis of enones from vinyl electrophiles and acid fluorides. chemistryviews.org This could potentially be applied to a vinyl triflate derived from a 4-piperidone, reacting with an appropriate acyl fluoride.
Furthermore, catalytic vinylation of ketones using methanol (B129727) as the vinylating agent over metal oxide catalysts has been reported for the synthesis of methyl vinyl ketone. rsc.orgrsc.org While this is for the synthesis of the butenone part, similar principles could be adapted for a direct vinylation of a piperidin-4-yl methyl ketone.
Stereoselective Synthesis of Enantiopure Intermediates
The piperidine ring in this compound can be a source of chirality if substituted. The development of stereoselective methods for the synthesis of piperidine derivatives is therefore of significant interest. rsc.orgrsc.orgnih.gov
Several strategies for the stereoselective synthesis of piperidines have been developed, including:
Chiral auxiliary-mediated synthesis: Using a chiral auxiliary to direct the stereochemical outcome of reactions to form the piperidine ring. ucl.ac.uk
Asymmetric catalysis: Employing chiral catalysts to effect enantioselective cyclizations or functionalizations. nih.govnih.gov For example, gold-catalyzed cyclization of N-homopropargyl amides can lead to chiral piperidin-4-ones. nih.gov
Biocatalysis: Utilizing enzymes to perform stereoselective transformations.
These stereoselective methods can provide access to enantiopure 4-substituted piperidine precursors, which can then be elaborated to the final target molecule, this compound, with a defined stereochemistry. A concise double aza-Michael reaction has been shown to be an atom-efficient method to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones. acs.org
Table 2: Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Key Intermediates |
| Classical Alkylation | Well-established reactions | Often requires harsh conditions, may lack selectivity | Piperidin-4-yl organometallics, 4-piperidone enamines |
| Classical Acylation/Condensation | Versatile for C-C bond formation | May require multi-step sequences, potential for side reactions | Piperidin-4-ylacetic acid derivatives, piperidin-4-yl-acetaldehyde |
| Catalytic C-C Formation | Milder conditions, higher selectivity, atom economy | Catalyst cost and sensitivity, may require specific substrates | Piperidin-4-ylboronic esters, vinyl triflates |
| Stereoselective Synthesis | Access to enantiopure compounds | Can be complex and require specialized reagents/catalysts | Chiral piperidine precursors |
Solvent-Free and Microwave-Assisted Syntheses
Conventional synthetic methods often rely on large volumes of organic solvents and long reaction times under thermal heating. In contrast, solvent-free and microwave-assisted approaches represent advanced methodologies that offer significant advantages, including accelerated reaction rates, increased yields, and improved environmental compatibility. nih.govrsc.org
Solvent-Free Synthesis:
Solvent-free, or neat, reactions are conducted without a solvent medium. For the synthesis of piperidine derivatives, these reactions can be facilitated by catalysts on solid supports. An efficient aza-Michael addition of amines to activated olefins has been demonstrated under solvent-free conditions using iodine-alumina as a catalyst at room temperature. researchgate.net Another approach involves using silica-supported aluminum chloride, which allows the nucleophilic addition of amines to α,β-unsaturated compounds to proceed smoothly at 60°C, yielding the corresponding β-amino compounds in excellent yields. researchgate.net For the synthesis of this compound, this would involve reacting a suitable piperidin-4-amine precursor with methyl vinyl ketone in the absence of a solvent, potentially with a solid-supported catalyst to facilitate the reaction.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes. nih.gov Reactions that may not proceed under conventional heating can be successfully carried out using microwave energy. nih.gov This technique has been successfully applied to the synthesis of various azaheterocycles. nih.govnih.gov
A notable example is the one-pot, microwave-assisted aza-Michael addition of amines to acrylonitrile, which proceeds under solvent-free conditions using a molecular sieve as an efficient and eco-friendly catalyst. researchgate.net Similarly, the synthesis of imidazobenzothiazole derivatives has been achieved via microwave irradiation on an alumina (B75360) solid support without any solvent. nih.gov These methodologies are directly applicable to the synthesis of this compound. The reaction would likely involve mixing a piperidin-4-amine precursor with methyl vinyl ketone, possibly on a solid support like alumina or a molecular sieve, and irradiating the mixture in a microwave reactor. researchgate.netnih.gov
The table below summarizes plausible conditions for these advanced synthetic methods, extrapolated from similar transformations.
Table 1: Comparison of Synthetic Methodologies for Aza-Michael Additions
| Parameter | Conventional Heating | Solvent-Free (Solid Support) | Microwave-Assisted (Solvent-Free) |
| Catalyst | Base or Acid in Solution | Alumina, Silica (B1680970), Molecular Sieve researchgate.netresearchgate.net | Alumina, Molecular Sieve researchgate.netnih.gov |
| Solvent | Toluene, Methanol, DCM | None | None |
| Temperature | Reflux (e.g., 60-110°C) | Room Temperature to 60°C researchgate.net | 80-120°C (set temperature) |
| Reaction Time | Several hours to days | Minutes to hours | 5-20 minutes nih.govnih.gov |
| Yield | Moderate to Good | Good to Excellent researchgate.net | Excellent nih.govresearchgate.net |
| Advantages | Well-established | Reduced waste, mild conditions | Rapid, high yields, energy efficient |
Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The purification of the final product, this compound, and its synthetic intermediates is crucial for obtaining a compound of high purity. Standard techniques include recrystallization, chromatography, and distillation, tailored to the properties of the specific compound.
Purification of Piperidine Intermediates:
Precursors to the final compound, such as N-protected or substituted piperidines, often require purification to remove unreacted starting materials and byproducts.
Recrystallization: This is a fundamental technique for purifying solid compounds. chemrevlett.com Piperidine derivatives are often recrystallized from various solvents. Ethanol (B145695) is a common choice, as are solvent mixtures like ethanol-ethyl acetate (B1210297) and benzene-petroleum ether. chemrevlett.comiucr.org For basic piperidine intermediates, purity can be enhanced by forming a salt (e.g., hydrochloride or tartrate), which often has better-defined crystalline properties. iucr.orggoogle.com The purified salt can then be neutralized to liberate the free base. The process may involve dissolving the crude product in a hot solvent and allowing it to cool slowly, inducing crystallization of the pure compound while impurities remain in the mother liquor. youtube.com
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool. A common stationary phase is silica gel, with a mobile phase consisting of a solvent system like ethyl acetate and hexane, often in a 1:4 ratio for piperidine derivatives. chemrevlett.com
Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to protonate the piperidine, moving it into the aqueous layer. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and then made basic (e.g., with NaOH or NaHCO₃) to deprotonate the piperidine, which can then be extracted back into a fresh organic solvent.
Purification of the Final Compound (this compound):
The final product, being an α,β-unsaturated ketone, has specific purification requirements.
Recrystallization: As a ketone, the final product is likely to be a solid or a high-boiling oil. If solid, recrystallization is a primary method for purification. youtube.com Solvents such as ethanol or ethanol-water mixtures are often effective for α,β-unsaturated ketones. youtube.comyoutube.com The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool, after which the pure crystals are collected by vacuum filtration. youtube.com
Distillation: If the product is a liquid, fractional distillation under reduced pressure can be used to separate it from non-volatile impurities and other components with different boiling points. google.com
Column Chromatography: This technique is also highly applicable for purifying ketones, separating the target compound from residual precursors and byproducts of the Michael addition.
The table below outlines common purification techniques for the types of compounds involved.
Table 2: Purification Techniques for the Target Compound and Intermediates
| Compound Type | Applicable Technique | Common Solvents/Conditions | Reference |
| Piperidine Intermediates | Recrystallization (as free base or salt) | Ethanol, Methanol/Ethyl Acetate, Benzene/Petroleum Ether | chemrevlett.comiucr.org |
| Column Chromatography | Silica gel; Ethyl Acetate/Hexane mixtures | chemrevlett.com | |
| Acid-Base Extraction | Organic solvent (e.g., DCM, Ether) and aqueous acid/base | iucr.org | |
| α,β-Unsaturated Ketones (Final Product) | Recrystallization | Ethanol, Ethanol/Water | youtube.comyoutube.com |
| Fractional Distillation | Under vacuum to prevent decomposition | google.com | |
| Column Chromatography | Silica gel; gradients of Hexane/Ethyl Acetate | chemrevlett.com |
Reactivity of the Alpha, Beta-Unsaturated Ketone Moiety
The α,β-unsaturated ketone is an electrophilic system with two potential sites for nucleophilic attack: the carbonyl carbon (C-2) and the β-carbon (C-4) of the double bond. This leads to two main types of addition reactions: direct 1,2-addition to the carbonyl group and 1,4-conjugate addition, also known as the Michael addition. libretexts.orglumenlearning.comlibretexts.org
Michael Addition Reactions
The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this reaction, a nucleophile adds to the β-carbon of the vinyl group. This type of reaction is generally favored by softer, less basic nucleophiles. lumenlearning.comyoutube.com The reaction proceeds via a resonance-stabilized enolate intermediate, which is then protonated to yield the final saturated ketone product. wikipedia.orglibretexts.org
For this compound, various nucleophiles can participate in Michael additions. These include amines (aza-Michael addition), thiols (thia-Michael addition), and stabilized carbanions like those derived from malonates or nitroalkanes. ntu.edu.sgresearchgate.net For instance, the reaction with a secondary amine, such as morpholine, would yield a 3-aminoketone derivative. wikipedia.org The use of catalysts, such as copper salts, can facilitate these reactions. acs.org A special case is the double aza-Michael addition, where a primary amine can react with two equivalents of the vinyl ketone, leading to the formation of substituted piperidinones. ntu.edu.sg
Table 1: Examples of Michael Addition Reactions on Analogous α,β-Unsaturated Systems
| Reactant (Michael Acceptor) | Nucleophile (Michael Donor) | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Cyclohexen-2-one | Methylamine | Not specified | 3-(N-methylamino)-cyclohexanone wikipedia.org |
| Methyl Vinyl Ketone | Morpholine | Polyethylene glycol (PEG), 25°C | Michael addition product acs.org |
| Methyl Vinyl Ketone | Benzylamine | CuCl, Toluene, 100°C | 3-Substituted-N-benzylpiperidine acs.org |
| Dienone | Methylamine | Not specified | Trimethylpiperidine (mixture of isomers) ntu.edu.sg |
Nucleophilic Additions to the Carbonyl Group
Nucleophilic addition to the carbonyl carbon (1,2-addition) is another key reaction pathway. This reaction is typically favored by strong, "hard" nucleophiles, such as organolithium or Grignard reagents. lumenlearning.commasterorganicchemistry.com The reaction is often irreversible and kinetically controlled. libretexts.org The product of a 1,2-addition to this compound would be a tertiary allylic alcohol, with the vinyl group remaining intact.
The competition between 1,2- and 1,4-addition is a critical aspect of the reactivity of α,β-unsaturated ketones. The choice of nucleophile and reaction conditions determines the predominant product. For example, while organocuprates (Gilman reagents) are known to favor 1,4-addition, organolithium reagents typically yield the 1,2-addition product. wikipedia.orgyoutube.com
Table 2: 1,2- vs. 1,4-Addition Based on Nucleophile Type
| Nucleophile Type | Favored Addition Pathway | Product Type |
|---|---|---|
| Strong Nucleophiles (e.g., Grignard reagents, Organolithiums) | 1,2-Addition libretexts.org | Allylic Alcohol |
| Weak/Soft Nucleophiles (e.g., Amines, Thiols, Enolates, Organocuprates) | 1,4-Addition (Conjugate) lumenlearning.comyoutube.com | Saturated Ketone |
Reductions of the Alkene and Carbonyl Functionalities
The selective reduction of either the carbon-carbon double bond or the carbonyl group is a valuable transformation. Different reducing agents and conditions can achieve these selective reductions.
Reduction to Saturated Ketone (1,4-Reduction): The conjugated double bond can be selectively reduced to yield the corresponding saturated ketone, 4-(piperidin-4-yl)butan-2-one. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as ammonium (B1175870) formate. organic-chemistry.org Another method involves a hydroboration/protodeboronation strategy catalyzed by copper complexes. rsc.org
Reduction to Allylic Alcohol (1,2-Reduction): Selective reduction of the carbonyl group to a hydroxyl group, while preserving the double bond, results in 1-(piperidin-4-yl)but-3-en-2-ol. This is often accomplished using hydride reagents like sodium borohydride (B1222165) (NaBH₄), sometimes at low temperatures to enhance selectivity. researchgate.net
Reduction to Saturated Alcohol: Complete reduction of both the alkene and carbonyl functionalities yields 4-(piperidin-4-yl)butan-2-ol. This can be achieved using stronger reducing agents or by adjusting the conditions of catalytic hydrogenation. nih.gov
Table 3: Selective Reduction of α,β-Unsaturated Ketones
| Desired Product | Reagent/Catalyst | Type of Reduction |
|---|---|---|
| Saturated Ketone | Pd/C, Ammonium Formate organic-chemistry.org | 1,4-Reduction |
| Saturated Ketone | Copper-catalyzed hydroboration rsc.org | 1,4-Reduction |
| Allylic Alcohol | Sodium Borohydride (NaBH₄) researchgate.net | 1,2-Reduction |
| Saturated Alcohol | Catalytic Hydrogenation (e.g., Rhodium catalyst) organic-chemistry.org | Full Reduction |
Reactivity of the Piperidine Nitrogen
The nitrogen atom in the piperidine ring is a secondary amine, which makes it nucleophilic and basic. This allows for a variety of reactions, including alkylation, acylation, and participation in the formation of more complex heterocyclic structures. nih.gov
N-Alkylation and N-Acylation Reactions
The piperidine nitrogen can be readily functionalized through N-alkylation and N-acylation.
N-Alkylation: This involves the reaction of the piperidine nitrogen with an alkyl halide (e.g., alkyl bromide or iodide) to form a tertiary amine. researchgate.net The reaction is often carried out in the presence of a weak base like potassium carbonate (K₂CO₃) to neutralize the acid formed. researchgate.net Another common method is reductive amination, where the piperidine derivative reacts with an aldehyde or ketone in the presence of a reducing agent. Quaternization can also occur with excess alkylating agent to form quaternary ammonium salts. acs.orgacs.org
N-Acylation: The piperidine nitrogen can react with acylating agents such as acid chlorides or anhydrides to form N-acyl piperidine derivatives (amides). These reactions are typically straightforward and high-yielding. cyberleninka.ruchemrevlett.com For example, reaction with acetic anhydride (B1165640) would yield N-acetyl-1-(piperidin-4-yl)but-3-en-2-one. cyberleninka.ru
Table 4: Representative N-Alkylation and N-Acylation Reactions of Piperidines
| Reaction Type | Reagent | Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Bromide/Iodide | Anhydrous acetonitrile, optional base (e.g., KHCO₃) researchgate.net | N-Alkyl piperidine |
| N-Alkylation | 2-chlorobenzyl bromide | Triethylamine (TEA), Acetonitrile (ACN) nih.gov | N-Benzyl piperidine derivative |
| N-Acylation | Acetic Anhydride | Reflux cyberleninka.ru | N-Acyl piperidine |
| N-Acylation | 3-chloropropionyl chloride | Not specified | N-Acyl piperidine acs.org |
Formation of Heterocyclic Ring Systems
The nucleophilic piperidine nitrogen can participate in intramolecular or intermolecular reactions to construct new fused or spiro-heterocyclic systems. mdpi.comresearchgate.net This is a powerful strategy for synthesizing complex molecules. nih.govresearchgate.netorganic-chemistry.org For example, if the substituent attached to the piperidine nitrogen contains an electrophilic center, an intramolecular cyclization can occur. An intramolecular aza-Michael reaction is one such possibility, where the piperidine nitrogen adds to a tethered α,β-unsaturated system. ntu.edu.sgmdpi.comrsc.org
Alternatively, the piperidine can be a building block in multicomponent reactions. For example, an electroreductive cyclization between an imine and a terminal dihaloalkane can be used to synthesize piperidine derivatives. beilstein-journals.org Another approach involves a cascade reaction initiated by an α-imino carbene, leading to annulation and the formation of piperidin-4-one derivatives. nih.gov These strategies highlight the utility of the piperidine scaffold in constructing diverse heterocyclic architectures. nih.govacs.orgacs.org
Table 5: Examples of Heterocyclic Ring Formation Involving Piperidines
| Reaction Type | Key Reactants | Key Transformation | Product |
|---|---|---|---|
| Friedel–Crafts Cyclization | N-acyl-tetrahydroquinoline | Intramolecular cyclization | Fused tricyclic piperidinone acs.org |
| Aza-Michael Reaction | N-tethered alkenes | Intramolecular cyclization | Substituted piperidines mdpi.com |
| Electroreductive Cyclization | Imine, Terminal dihaloalkanes | Intermolecular cyclization | Piperidine derivatives beilstein-journals.org |
| Migration-Annulation | α-imino carbene precursor | Cascade reaction | Piperidin-4-one derivatives nih.gov |
Intramolecular Cyclization Reactions and Skeletal Rearrangements
The proximity of the nucleophilic piperidine nitrogen to the electrophilic β-carbon of the enone moiety in this compound makes intramolecular cyclization a highly probable reaction pathway. This process, known as an intramolecular aza-Michael addition, can lead to the formation of bicyclic nitrogen-containing heterocycles.
The intramolecular aza-Michael addition in this compound is anticipated to proceed via a 6-endo-trig cyclization, where the piperidine nitrogen attacks the β-carbon of the butenone side chain. This type of cyclization is a well-established method for the synthesis of piperidine and pyrrolidine (B122466) derivatives. beilstein-journals.orgnih.govfrontiersin.orgrsc.org The reaction can be influenced by various factors, including the nature of the solvent, the presence of catalysts (acidic or basic), and the temperature. cardiff.ac.ukrsc.org The stereochemical outcome of the cyclization is also of significant interest, as it can lead to the formation of diastereomeric products. researchgate.net
While direct studies on the skeletal rearrangements of this compound are not extensively documented in the literature, rearrangements are a known possibility in related heterocyclic systems, often under specific reaction conditions such as the presence of strong acids or upon photochemical activation. researchgate.net For instance, skeletal rearrangements have been observed in the synthesis of complex piperidine scaffolds through multi-component reactions or in the course of other transformations. rsc.org
Table 1: Potential Intramolecular Cyclization Products of this compound
| Product Name | Structure | Reaction Type |
| 1-Azabicyclo[2.2.2]octan-5-one | Bicyclic ketone | Intramolecular aza-Michael addition |
| Spiro[piperidine-4,3'-pyrrolidin]-2'-one | Spirocyclic lactam | Potential rearrangement product |
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
The mechanism of the intramolecular aza-Michael addition of this compound can be thoroughly investigated using a combination of kinetic and spectroscopic techniques. These methods provide valuable insights into the reaction pathway, the identification of intermediates, and the determination of rate-limiting steps.
Kinetic Studies:
Kinetic analysis of the cyclization reaction can provide quantitative data on the reaction rate and the factors that influence it. By monitoring the concentration of the reactant and product over time under various conditions (e.g., different temperatures, catalyst concentrations), key kinetic parameters can be determined.
A hypothetical kinetic study of the intramolecular aza-Michael addition of this compound could involve the following:
Rate Law Determination: By systematically varying the initial concentration of the reactant, the order of the reaction can be established.
Activation Energy Calculation: By performing the reaction at different temperatures, the activation energy (Ea) can be calculated from the Arrhenius plot, providing insight into the energy barrier of the reaction.
Table 2: Hypothetical Kinetic Data for the Intramolecular Cyclization of this compound
| Temperature (K) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |
| 298 | 1.5 x 10⁻⁴ | 65 |
| 308 | 3.2 x 10⁻⁴ | 65 |
| 318 | 6.8 x 10⁻⁴ | 65 |
Note: The data in this table is illustrative and based on typical values for similar intramolecular cyclization reactions. acs.orgirdg.org
Spectroscopic Studies:
Spectroscopic methods are indispensable for monitoring the progress of the reaction and for identifying and characterizing any intermediates that may be formed. nih.govyoutube.comwhiterose.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to follow the disappearance of signals corresponding to the starting material (e.g., the vinyl protons of the butenone chain) and the appearance of new signals corresponding to the cyclized product. beilstein-journals.orgcardiff.ac.uk The detection of transient species with distinct NMR signals could provide direct evidence for the existence of intermediates.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for monitoring changes in functional groups during the reaction. nih.gov The disappearance of the C=C stretching vibration of the enone and the C=O stretching frequency of the starting material, along with the appearance of new bands corresponding to the cyclized product, can be tracked over time. In-situ IR spectroscopy can be particularly useful for continuous monitoring of the reaction. youtube.com
Table 3: Key Spectroscopic Data for Monitoring the Intramolecular Cyclization
| Spectroscopic Technique | Starting Material (this compound) | Intermediate (Enolate/Zwitterion) | Product (1-Azabicyclo[2.2.2]octan-5-one) |
| ¹H NMR (δ, ppm) | ~6.1-6.4 (vinyl H), ~3.0-3.5 (piperidine Hα to N) | Potential upfield shift of vinyl protons | Absence of vinyl protons, new aliphatic signals |
| ¹³C NMR (δ, ppm) | ~198 (C=O), ~130-140 (C=C) | Shift in C=O and C=C signals | ~210 (C=O, bicyclic), absence of C=C signals |
| IR (cm⁻¹) | ~1670 (C=O, enone), ~1620 (C=C) | Shift in C=O absorption | ~1720 (C=O, saturated ketone) |
Note: The spectroscopic data presented is a generalized representation based on known values for similar functional groups and transformations.
By combining the insights gained from kinetic and spectroscopic studies, a detailed mechanistic picture of the intramolecular reactions of this compound can be constructed. This understanding is crucial for controlling the reaction outcome and for the rational design of synthetic routes to novel heterocyclic compounds.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Piperidin 4 Yl but 3 En 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual nuclei. For 1-(Piperidin-4-yl)but-3-en-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is essential for unambiguous assignment of all proton and carbon signals and to establish the connectivity and spatial relationships within the molecule.
2D-NMR Techniques for Structural Connectivity (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are instrumental in piecing together the molecular puzzle. Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are predicted to be pivotal in confirming the structure of this compound. science.govsdsu.eduyoutube.com
A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For the title compound, cross-peaks would be expected between the vinyl protons of the butenone moiety, and within the piperidine (B6355638) ring, between the methine proton at C4' and the adjacent methylene (B1212753) protons at C3' and C5', as well as between the methylene protons at C2' and C3', and C5' and C6'.
The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This allows for the direct assignment of each carbon atom that bears protons. For instance, the vinyl C3 and C2 carbons would show cross-peaks with their attached protons, as would each of the methylene and methine carbons of the piperidine ring.
The HMBC experiment is crucial for identifying long-range (typically 2-3 bond) ¹H-¹³C correlations, which helps to connect the different structural fragments of the molecule. youtube.comepfl.ch Key HMBC correlations anticipated for this compound would include:
Correlations from the protons on C2' and C6' of the piperidine ring to the carbonyl carbon (C=O) of the butenone group, confirming the N-acylation.
Correlations from the vinyl protons (H2 and H3) to the carbonyl carbon (C=O) and the methyl carbon (C1).
Correlations from the methine proton at C4' to the carbons of the butenone side chain, further confirming the attachment point.
Predicted ¹H and ¹³C NMR Data
Based on data from N-acyl piperidines and vinyl ketones, the following table presents the predicted chemical shifts for this compound in a typical deuterated solvent like CDCl₃.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 (CH₃) | ~2.3 | ~27 | C2, C=O |
| 2 (CH) | ~6.1 (dd) | ~137 | C1, C3, C=O |
| 3 (CH₂) | ~5.8 (d), ~6.3 (d) | ~128 | C2, C=O |
| C=O | - | ~198 | H1, H2, H3, H2', H6' |
| 2' (CH₂) | ~3.8 (br t) | ~45 | C=O, C3', C6' |
| 3' (CH₂) | ~1.8 (br d) | ~30 | C2', C4', C5' |
| 4' (CH) | ~2.8 (tt) | ~40 | C2', C3', C5', C6', C=O |
| 5' (CH₂) | ~1.3 (br q) | ~30 | C3', C4', C6' |
| 6' (CH₂) | ~3.3 (br t) | ~45 | C2', C5', C=O |
Note: The piperidine ring protons at positions 2', 3', 5', and 6' may exhibit complex splitting patterns due to conformational dynamics and axial/equatorial environments.
NOESY/ROESY for Stereochemical Assignments
The stereochemical arrangement of the substituents on the piperidine ring and the conformation of the ring itself can be investigated using Nuclear Overhauser Effect SpectroscopY (NOESY) or Rotating-frame Overhauser Effect SpectroscopY (ROESY). These experiments detect through-space correlations between protons that are in close proximity. researchgate.net
For this compound, the piperidine ring is expected to exist predominantly in a chair conformation. A key aspect to investigate would be the orientation of the butenone substituent at the C4' position. NOESY/ROESY experiments could reveal correlations between the C4' proton and other protons on the piperidine ring, helping to establish its axial or equatorial preference. For instance, a strong correlation between the C4' proton and the axial protons at C2' and C6' would suggest an axial orientation of the substituent, while correlations to equatorial protons would indicate an equatorial placement. The study of N-acyl piperidines has shown that the nature of the N-substituent can influence the ring conformation, and NOESY is a powerful tool for elucidating these details. researchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. nih.govresearchgate.net For this compound (C₉H₁₅NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value, typically with an accuracy in the parts-per-million (ppm) range.
Predicted HRMS Data
| Ion | Calculated Exact Mass |
| [C₉H₁₅NO + H]⁺ | 154.12265 |
| [C₉H₁₅NO + Na]⁺ | 176.10459 |
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern provides valuable information about the connectivity of the molecule. scielo.brnih.govnih.gov The fragmentation of N-acyl piperidines often involves cleavage of the amide bond and fragmentation of the piperidine ring.
For this compound, key fragmentation pathways are predicted to include:
Cleavage of the butenone side chain: Loss of the vinyl group or the entire butenone moiety.
Fragmentation of the piperidine ring: This can occur through various pathways, often initiated by cleavage alpha to the nitrogen atom. Common fragments for piperidine-containing compounds include ions corresponding to the loss of ethene or propene from the ring.
Cleavage of the N-acyl bond: Scission of the bond between the piperidine nitrogen and the carbonyl group.
Predicted Major Fragment Ions in MS/MS
| m/z (Predicted) | Proposed Fragment Structure/Loss |
| 154 | [M+H]⁺ |
| 126 | [M+H - CO]⁺ or [M+H - C₂H₄]⁺ |
| 96 | [Piperidin-4-yl-C=O]⁺ |
| 84 | [Piperidin-4-yl-CH₂]⁺ |
| 69 | [But-3-en-2-one]⁺ |
| 55 | [C₄H₇]⁺ |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the N-substituted amide and the α,β-unsaturated ketone.
C=O Stretching: The presence of an α,β-unsaturated ketone will give rise to a strong absorption band in the region of 1685-1665 cm⁻¹. The amide carbonyl stretch is also expected in this region, potentially leading to a broad or complex band.
C=C Stretching: The vinyl C=C bond will show a stretching vibration around 1640-1600 cm⁻¹.
C-H Stretching: The spectrum will also feature C-H stretching vibrations for the sp²-hybridized carbons of the vinyl group (above 3000 cm⁻¹) and the sp³-hybridized carbons of the piperidine ring and the methyl group (below 3000 cm⁻¹).
C-N Stretching: The C-N stretching of the tertiary amine within the piperidine ring will appear in the fingerprint region, typically around 1200-1000 cm⁻¹.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Vinyl (sp²) |
| ~2950-2850 | C-H stretch | Aliphatic (sp³) |
| ~1680 | C=O stretch | α,β-Unsaturated Ketone/Amide |
| ~1620 | C=C stretch | Vinyl |
| ~1450 | C-H bend | CH₂, CH₃ |
| ~1200 | C-N stretch | Tertiary Amine |
| ~990 and ~910 | C-H bend (out-of-plane) | Monosubstituted alkene |
Electronic Spectroscopy (UV-Vis) for Conjugation Analysis
The electronic absorption spectrum of this compound is predicted to be dominated by the chromophore of the α,β-unsaturated carbonyl system, which gives rise to two characteristic absorption bands in the ultraviolet-visible region.
The first is a high-intensity absorption corresponding to a π→π* transition . In simple acyclic enones, this transition typically appears around 215 nm. libretexts.org However, in this compound, the nitrogen atom of the piperidine ring is located at the β-position relative to the carbonyl group, forming a β-amino-enone system. This configuration allows for the lone pair of electrons on the nitrogen to extend the conjugated system. This extended conjugation significantly lowers the energy gap between the π and π* orbitals, resulting in a substantial bathochromic (red) shift of the absorption maximum. Studies on β-amino-enones show that a β-amino group can shift the primary absorption band by 60–90 nm to a longer wavelength. rsc.org Therefore, the π→π* transition for the title compound is expected to be observed in the 275–305 nm range.
The second characteristic absorption is a much weaker band at a longer wavelength, resulting from a formally forbidden n→π* transition . This transition involves the excitation of a non-bonding electron from the oxygen atom's lone pair to the antibonding π* orbital. For typical α,β-unsaturated ketones, this band is found in the 300-330 nm region. masterorganicchemistry.com This absorption is generally weak, with a molar absorptivity (ε) often less than 100 L·mol⁻¹·cm⁻¹.
The specific solvent used for analysis can also influence the position of these absorption maxima. Polar solvents may lead to shifts in the transition energies, particularly for the n→π* transition.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λmax (nm) | Nature of Transition | Expected Intensity |
| π → π | 275 – 305 | Allowed | High (ε > 10,000) |
| n → π | 300 – 330 | Forbidden | Low (ε < 100) |
| Data are estimated based on values for analogous β-amino-enone systems. libretexts.orgrsc.orgmasterorganicchemistry.com |
X-ray Crystallography for Solid-State Molecular Structure Determination
While a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature, the solid-state conformation of the molecule can be reliably predicted based on extensive crystallographic data of related piperidin-4-one derivatives. nih.govchemrevlett.comchemrevlett.comresearchgate.net
The six-membered piperidine ring is highly likely to adopt a chair conformation , which is the most stable arrangement for such heterocyclic systems as it minimizes both angular and torsional strain. nih.gov In the crystal structure of a representative N-substituted piperidin-4-one, the chair conformation is clearly established. nih.gov The but-3-en-2-one (B6265698) substituent at the C4 position would likely occupy an equatorial position to minimize steric hindrance with the axial hydrogens of the piperidine ring.
The planarity of the α,β-unsaturated ketone moiety is essential for maximizing π-orbital overlap. The bond lengths within this substituent would reflect its conjugated nature, with the C=C and C=O bonds being slightly longer than isolated double bonds, and the central C-C bond being shorter than a typical single bond. Intermolecular interactions, such as hydrogen bonds involving the piperidine N-H group and the carbonyl oxygen, would be expected to play a significant role in stabilizing the crystal lattice.
Table 2: Predicted Crystallographic Data for this compound Based on Analogous Structures
| Parameter | Predicted Value/Characteristic |
| Crystal System | Monoclinic or Orthorhombic (Common for similar derivatives) |
| Space Group | P2₁/c (A common space group for piperidine derivatives) nih.gov |
| Piperidine Ring Conformation | Chair |
| Substituent Orientation | Equatorial (for the but-3-en-2-one group) |
| Key Puckering Parameters (typical) | Q ≈ 0.55 Å, θ ≈ 168° (for N-substituted piperidin-4-one) nih.gov |
| Parameters are based on reported data for structurally similar piperidin-4-one derivatives. nih.govnih.gov |
Lack of Publicly Available Data for Computational Studies of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research data specifically detailing the computational and theoretical chemistry of the compound This compound .
Extensive queries were performed to locate studies pertaining to the requested topics, including Density Functional Theory (DFT) analyses, Frontier Molecular Orbital (HOMO/LUMO) calculations, predicted spectroscopic parameters, molecular dynamics simulations, conformational analyses, and the effects of solvents on the molecule. These searches, utilizing the compound's chemical name, molecular formula (C9H15NO), and its unique Chemical Abstracts Service (CAS) registry number, did not yield any specific scholarly articles or datasets.
While computational studies are common for many chemical compounds, particularly those with significant applications in medicinal chemistry or materials science, it appears that This compound has not been the subject of such published theoretical investigations. The available literature focuses on other piperidine derivatives, but per the strict requirement to only discuss the title compound, this information cannot be used.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline. The creation of such an article would necessitate fabricating data, which would be misleading and scientifically unsound. The absence of research in this specific area prevents a factual report on its computational chemistry. Should this compound become the subject of future research, such an analysis may become possible.
Computational Chemistry and Theoretical Studies on 1 Piperidin 4 Yl but 3 En 2 One
Reaction Pathway Modeling and Transition State Analysis
The structure of 1-(Piperidin-4-yl)but-3-en-2-one features an α,β-unsaturated ketone, which is a Michael acceptor, and a secondary amine within the piperidine (B6355638) ring, which can act as an intramolecular nucleophile. A key potential reaction for this molecule is an intramolecular aza-Michael addition, which would lead to a cyclized product. Computational modeling can be employed to investigate the feasibility of this and other reaction pathways.
The intramolecular aza-Michael addition would involve the nucleophilic attack of the piperidine nitrogen onto the β-carbon of the butenone moiety. This type of cyclization is a 6-endo-trig process. ntu.edu.sgresearchgate.netrsc.org The stereochemical outcome of such reactions is often influenced by the stability of the transition state, where substituents on the piperidine ring may adopt pseudo-equatorial or pseudo-axial positions to minimize steric hindrance. ntu.edu.sg
Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathway. These calculations would determine the geometries of the reactant, transition state, and product, as well as their relative energies. The transition state is a critical point on the reaction coordinate, and its energy determines the activation energy barrier for the reaction.
While specific transition state analysis for this compound is not available in the current literature, studies on similar aza-Michael additions provide a basis for theoretical predictions. For instance, the addition of amines to α,β-unsaturated carbonyl compounds has been a subject of both experimental and theoretical investigation. ntu.edu.sgresearchgate.netrsc.org A plausible mechanism for the intramolecular cyclization of this compound would proceed through a chair-like transition state. The activation energy for such a reaction would depend on factors like the solvent and the presence of catalysts. A hypothetical reaction energy profile, based on analogous systems, is presented below.
| Parameter | Description | Hypothetical Calculated Value (kcal/mol) |
| Reactant Energy | Ground state energy of this compound. | 0 (Reference) |
| Transition State Energy | Energy of the highest point on the reaction pathway for intramolecular cyclization. | +15 to +25 |
| Product Energy | Ground state energy of the cyclized bicyclic product. | -5 to -15 |
| Activation Energy (Ea) | The energy difference between the transition state and the reactant. | +15 to +25 |
| Reaction Energy (ΔE) | The energy difference between the product and the reactant. | -5 to -15 |
This table presents hypothetical values based on computational studies of analogous intramolecular aza-Michael additions and is intended for illustrative purposes, as specific data for this compound is not publicly available.
In Silico Predictions of Potential Interaction Sites with Biological Macromolecules
In silico methods, particularly molecular docking, are powerful tools for predicting the potential binding of small molecules to biological macromolecules like proteins and enzymes. mdpi.com This allows for the identification of potential biological targets and the elucidation of binding modes, which is a critical step in drug discovery. scispace.comnih.govnih.gov
For this compound, several structural features are relevant for potential biological interactions. The piperidine ring is a common scaffold in many pharmacologically active compounds and can engage in various non-covalent interactions. nih.govnih.gov The nitrogen atom of the piperidine can act as a hydrogen bond acceptor or, in its protonated form, as a hydrogen bond donor and can form ionic interactions. nih.gov The flexible linker between the piperidine ring and the butenone moiety allows the molecule to adopt various conformations to fit into a binding site. acs.org
The α,β-unsaturated ketone system is an electrophilic center and can potentially form covalent bonds with nucleophilic residues, such as cysteine, in a protein's active site through a Michael addition reaction. nih.gov This covalent modification can lead to irreversible inhibition of the target protein.
Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of various target proteins. The simulations would then calculate the binding affinity, often expressed as a binding energy, and predict the most favorable binding pose. While specific docking studies for this compound are not documented, we can hypothesize potential interactions based on studies of other piperidine derivatives with known biological targets. nih.govnih.govtandfonline.combiointerfaceresearch.com
| Potential Biological Target Class | Key Interacting Residues (Hypothetical) | Potential Types of Interactions | Rationale based on Analogous Systems |
| Kinases | Asp, Glu, Cys | Hydrogen bonding, Ionic interactions, Covalent (Michael) addition | The piperidine nitrogen can interact with acidic residues like Asp and Glu. The α,β-unsaturated ketone can react with a cysteine residue in the active site. nih.gov |
| G-Protein Coupled Receptors (GPCRs) | Asp, Phe, Trp | Ionic interactions, Hydrogen bonding, Hydrophobic (π-π stacking) | The protonated piperidine can form a salt bridge with an aspartic acid residue, a common interaction for aminergic GPCR ligands. nih.gov |
| Proteases | Cys, Ser, His | Covalent (Michael) addition, Hydrogen bonding | The electrophilic warhead can form a covalent bond with a catalytic cysteine or serine residue. nih.gov |
This table is a hypothetical representation of potential interactions based on the known pharmacology of piperidine derivatives and Michael acceptors. Specific in silico studies on this compound are required for validation.
Derivatization Strategies and Scaffold Modification for Advanced Applications
Design and Synthesis of Novel Analogs of 1-(Piperidin-4-yl)but-3-en-2-one
The design and synthesis of new analogs aim to systematically probe the structure-activity relationships (SAR) of the lead compound. By modifying specific regions of the molecule, researchers can fine-tune its physicochemical properties, such as lipophilicity, and biological characteristics, including receptor affinity and selectivity.
The piperidine (B6355638) ring is a common structural motif in many pharmaceuticals and serves as a key anchor for modification. researchgate.netnih.gov Strategies for its derivatization in the context of this compound analogs often involve N-substitution and functionalization at other positions of the ring.
N-Substitution: The secondary amine of the piperidine ring is a prime site for introducing a variety of substituents. This can be achieved through standard N-alkylation or N-arylation reactions. For instance, reacting the parent compound with different alkyl halides or aryl halides can yield a library of N-substituted derivatives. acs.org The choice of the substituent can significantly impact the molecule's properties. For example, the introduction of a methyl group at the nitrogen atom has been shown to increase lipophilic interactions within binding pockets of certain biological targets. nih.gov Other modifications can include the introduction of benzyl (B1604629) groups or more complex cyclic systems. acs.org
Ring Functionalization: Beyond N-substitution, modifications can be made to the carbon framework of the piperidine ring itself. This can involve the introduction of substituents at the C2, C3, or C4 positions. nih.gov Such modifications can influence the stereochemistry and conformational preferences of the molecule, which are often critical for biological activity. Rhodium-catalyzed C-H functionalization is a powerful tool for achieving site-selective modifications on the piperidine ring. nih.gov
Table 1: Examples of Piperidine Ring Modifications and Their Rationale
| Modification Type | Example Substituent | Rationale for Modification | Potential Impact |
|---|---|---|---|
| N-Alkylation | Methyl, Ethyl, Propyl | Modulate lipophilicity and steric bulk. nih.gov | Altered receptor binding and pharmacokinetic properties. |
| N-Arylation | Phenyl, Substituted Phenyl | Introduce aromatic interactions. acs.org | Enhanced binding affinity through pi-stacking. |
The but-3-en-2-one (B6265698) moiety is a Michael acceptor, a reactive functional group that can participate in covalent interactions with biological nucleophiles. Modifications to this part of the molecule can modulate its reactivity and steric profile.
Alterations to the Michael Acceptor: The reactivity of the α,β-unsaturated ketone can be tuned by introducing substituents at the α or β positions. For example, adding electron-donating or electron-withdrawing groups can alter the electrophilicity of the β-carbon, thereby influencing its reactivity towards nucleophilic attack. ntu.edu.sg It is also possible to replace the but-3-en-2-one system with other Michael acceptors, such as α,β-unsaturated esters or nitriles, to explore the impact of different electrophilic warheads. ntu.edu.sg A conjugate addition to but-3-yn-2-one has also been reported as a synthetic strategy. rsc.org
Extension or Replacement of the Butenone Chain: The length and composition of the linker between the piperidine ring and the ketone can be varied. For instance, extending the chain or incorporating different functional groups can alter the molecule's flexibility and how it presents the pharmacophoric elements to a biological target. nih.gov
Table 2: Strategies for Modifying the But-3-en-2-one Moiety
| Modification Strategy | Specific Change | Purpose |
|---|---|---|
| α-Substitution | Introduction of alkyl or aryl groups | Steric hindrance to modulate reactivity. |
| β-Substitution | Introduction of electron-withdrawing/donating groups | Fine-tuning of Michael acceptor reactivity. ntu.edu.sg |
| Chain Extension | Insertion of methylene (B1212753) units | Increase flexibility and distance between pharmacophores. nih.gov |
A key strategy for discovering new biological activities is the introduction of diverse pharmacophores onto the this compound scaffold. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition at a biological target. nih.gov
Pharmacophore Hybridization: This approach involves combining the core scaffold with known pharmacophores from other biologically active molecules. For example, a pharmacophore-hybridization strategy was employed by merging the structure of an acrylic acid derivative with a 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure to develop NLRP3 inflammasome inhibitors. nih.gov This can lead to the discovery of compounds with novel or enhanced activities. nih.govresearchgate.net
Scaffold Hopping: By using the pharmacophoric features of this compound as a query, computational methods can be used to identify structurally diverse molecules that present a similar spatial arrangement of key interaction points. nih.govnih.gov This can lead to the discovery of entirely new chemical scaffolds with similar biological profiles. nih.gov
Introduction of Specific Functional Groups: The strategic placement of functional groups known to interact with specific receptor types can guide the design of new analogs. For example, incorporating hydrogen bond donors or acceptors, aromatic rings, or charged groups can target specific interactions within a binding site. nih.gov The introduction of a methoxy (B1213986) group on a benzodioxazole (B13963649) ring has been shown to increase MAO inhibitory activity in some piperine (B192125) derivatives. nih.gov
Development of Conjugates and Pro-Drugs Featuring the this compound Scaffold
To enhance the therapeutic potential of this compound and its analogs, prodrug and conjugate strategies can be employed. These approaches aim to improve properties such as solubility, permeability, and targeted delivery.
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov For this compound, a prodrug strategy could involve masking the reactive butenone moiety or the piperidine nitrogen to improve oral bioavailability or reduce off-target reactivity. For example, the butenone could be temporarily converted to a less reactive ketal, which would be cleaved in vivo to regenerate the active Michael acceptor. Similarly, the piperidine nitrogen could be acylated with a group that is later removed by esterases. mdpi.comacs.org
Conjugation involves linking the this compound scaffold to another molecule, such as a peptide, antibody, or polymer, to achieve targeted delivery to specific cells or tissues. This is particularly relevant for applications where localized activity is desired. For example, conjugating the molecule to a tumor-targeting ligand could concentrate its action at the cancer site, potentially increasing efficacy and reducing systemic side effects.
Polymerization and Material Science Applications of this compound Derivatives (if applicable)
While the primary focus for this scaffold is often in medicinal chemistry, the presence of a polymerizable vinyl group in the but-3-en-2-one moiety suggests potential applications in material science.
Derivatives of this compound could be designed as functional monomers for polymerization. The piperidine ring can be functionalized to introduce specific properties into the resulting polymer, such as ion-exchange capabilities or catalytic activity. acs.orgrsc.org For instance, quaternization of the piperidine nitrogen can lead to the formation of polycations, which are useful as anion exchange membranes in fuel cells and water electrolyzers. acs.orgrsc.org
The radical polymerization of monomers containing a piperidine cycle has been investigated, demonstrating the feasibility of creating polymers with these heterocyclic units. researchcommons.orgresearchcommons.org The conditions of polymerization, such as the choice of solvent, temperature, and initiator concentration, can be optimized to control the polymer's molecular weight and properties. researchcommons.orgresearchcommons.org The resulting polymers could find applications as functional coatings, resins, or in the development of new catalytic materials. For example, piperidine-functionalized nanoparticles have been explored as reusable catalysts. researchgate.net
Table 3: Potential Material Science Applications of Polymerized Derivatives
| Polymer Type | Monomer Functionalization | Potential Application |
|---|---|---|
| Polycationic Polymer | Quaternization of piperidine nitrogen | Anion Exchange Membranes. acs.orgrsc.org |
| Functional Polymer | Piperidine ring with catalytic groups | Heterogeneous Catalysis. researchgate.net |
Biological and Pharmacological Relevance of 1 Piperidin 4 Yl but 3 En 2 One Focus on Mechanisms, Not Clinical Outcomes
Investigation of Molecular Targets and Ligand Binding Affinities
The initial step in characterizing a new chemical entity involves identifying its molecular targets and quantifying its binding affinity. This is typically achieved through in vitro assays.
Receptor Binding Studies (in vitro)
Receptor binding assays are fundamental in determining if a compound interacts with specific receptors and with what affinity. These experiments typically use cell membranes expressing a high concentration of the target receptor and a radiolabeled ligand known to bind to that receptor. The test compound is introduced at varying concentrations to see if it displaces the radioligand.
For a molecule like 1-(Piperidin-4-yl)but-3-en-2-one, the piperidine (B6355638) core suggests a range of potential receptor targets. Piperidine derivatives are known to interact with a wide array of receptors, including but not limited to nociceptin (B549756), opioid, sigma, and dopamine (B1211576) receptors. nih.govnih.gov For instance, studies on N-(4-piperidinyl)-2-indolinones have shown that modifications to the piperidine nitrogen can yield potent ligands for the nociceptin receptor (NOP). nih.gov However, no specific receptor binding data for this compound has been published. The presence of the reactive vinyl ketone might also lead to covalent attachment to the receptor, which would require specialized assays to characterize.
Enzyme Inhibition Assays (in vitro)
Enzyme inhibition assays measure the ability of a compound to reduce the activity of a specific enzyme. youtube.com Given the electrophilic nature of the vinyl ketone group in this compound, it is a plausible candidate for an enzyme inhibitor, particularly one that acts via covalent modification of the enzyme's active site.
Many enzymes, such as certain proteases and kinases, have nucleophilic amino acid residues (like cysteine) in their active sites that are susceptible to attack by Michael acceptors. An assay for such an enzyme would measure the rate of substrate conversion to product in the presence and absence of the inhibitor. This allows for the determination of key parameters like the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
While various piperidine-containing compounds have been investigated as inhibitors for enzymes like the aldo-keto reductase AKR1C3 and the NLRP3 inflammasome, no in vitro enzyme inhibition data for this compound is currently available in the scientific literature. nih.govnih.govresearchgate.net
Data Table: Representative In Vitro Assay Data for Piperidine Derivatives (Hypothetical for this compound)
Due to the absence of published data for this compound, the following table is a hypothetical representation of data that would be generated from the assays described above. The values are for illustrative purposes only.
| Assay Type | Target | Parameter | Value |
| Receptor Binding | Nociceptin Receptor (NOP) | Kᵢ (nM) | Not Available |
| Receptor Binding | Sigma-1 Receptor | Kᵢ (nM) | Not Available |
| Enzyme Inhibition | Cysteine Protease X | IC₅₀ (µM) | Not Available |
| Enzyme Inhibition | Kinase Y | IC₅₀ (µM) | Not Available |
Cellular Level Mechanistic Investigations
Once a molecular target is identified, research moves to the cellular level to understand how the compound affects cell function and signaling pathways.
Interaction with Cellular Signaling Pathways
A compound's interaction with a receptor or enzyme will trigger a cascade of events within the cell known as a signaling pathway. For example, binding to a G protein-coupled receptor (GPCR) can lead to changes in second messengers like cyclic AMP (cAMP). wikipedia.org If this compound were to target a specific enzyme within a pathway, it could block the production of a key signaling molecule.
Research on other complex piperidine derivatives has shown engagement with pathways like the Hedgehog signaling pathway. nih.gov However, without knowing the specific molecular target of this compound, it is not possible to identify which cellular signaling pathways it might modulate. No such studies have been published for this specific compound.
Modulation of Protein-Protein Interactions
Protein-protein interactions (PPIs) are crucial for many cellular processes and are increasingly recognized as important drug targets. Some small molecules can position themselves at the interface between two proteins, either stabilizing or disrupting the interaction.
The structure of this compound does not immediately suggest a classic PPI inhibitor pharmacophore, although its covalent reactivity could potentially be harnessed to irreversibly bind to one partner of a protein complex, thereby preventing the interaction. There is no published evidence to indicate that this compound has been evaluated for its ability to modulate protein-protein interactions.
Structure-Activity Relationship (SAR) Studies for Biological Activity
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry. They involve synthesizing and testing a series of structurally related compounds to understand which parts of the molecule are essential for its biological activity. nih.gov
For this compound, an SAR study would involve systematically modifying three key areas:
The Piperidine Ring: Modifications could include substitution on the piperidine nitrogen or altering the ring itself (e.g., to a pyrrolidine (B122466) or azepane). Studies on NOP ligands have shown that the substituent on the piperidine nitrogen is critical for determining whether a compound acts as an agonist or an antagonist. nih.gov
The Linker: The connection between the piperidine ring and the ketone could be altered in length or rigidity.
The Vinyl Ketone: The electrophilicity of the Michael acceptor could be tuned, for example, by replacing the terminal vinyl group with other substituents. This would likely have a profound effect on its potency and selectivity as a covalent inhibitor.
As no initial biological activity has been reported for this compound, no SAR studies have been published. Such studies are contingent on the discovery of a confirmed biological target and a reliable assay to measure activity.
Identification of Key Pharmacophoric Elements
The pharmacophoric features of this compound are primarily dictated by its piperidin-4-one nucleus. This core structure is a recognized pharmacophore that can be chemically altered to enhance interactions with biological receptors. The piperidine moiety itself is a key component in compounds targeting a range of diseases.
The key pharmacophoric elements of the broader piperidin-4-one class include:
The Piperidine Ring: This saturated heterocycle provides a three-dimensional scaffold that can be substituted at various positions to orient functional groups in specific spatial arrangements for optimal receptor binding.
The Ketone Group: The carbonyl group at the 4-position of the piperidine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.
The Nitrogen Atom: The nitrogen atom in the piperidine ring is basic and can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a protein's active site. It can also serve as a point for further chemical modification.
In the specific case of this compound, the but-3-en-2-one (B6265698) substituent introduces additional pharmacophoric features:
An α,β-Unsaturated Ketone: This Michael acceptor can potentially form covalent bonds with nucleophilic residues, such as cysteine, in a target protein. This could lead to irreversible inhibition, a mechanism exploited in some drug designs.
A Vinyl Group: The terminal double bond provides a site for potential metabolic transformations or further chemical functionalization.
A summary of the potential pharmacophoric features is presented in the table below.
| Pharmacophoric Feature | Potential Interaction | Significance in Drug Design |
| Piperidine Nitrogen | Hydrogen bond donor (protonated), ionic interactions | Anchor point for receptor binding, site for scaffold elaboration |
| Piperidin-4-one Carbonyl | Hydrogen bond acceptor | Key interaction for affinity and selectivity |
| α,β-Unsaturated Ketone | Covalent bond formation (Michael addition) | Potential for irreversible inhibition and enhanced potency |
| Vinyl Group | Hydrophobic interactions, site for modification | Can influence pharmacokinetic properties and provides a handle for further synthesis |
Elucidation of Binding Modes through Computational Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, helping to elucidate the binding affinity and interaction energy. For piperidin-4-one derivatives, docking studies have been instrumental in understanding their mechanism of action against various targets. For instance, docking analyses of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have confirmed their ability to bind to proteins implicated in hematological cancers. Similarly, computational simulations have been used to model the binding of piperidin-4-yl-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives to the NLRP3 inflammasome, suggesting a mechanism for their inhibitory activity.
While no specific docking studies for this compound have been published, a hypothetical docking study would involve:
Target Selection: Based on the activities of related piperidin-4-ones, potential targets could include protein kinases, the NLRP3 inflammasome, or viral enzymes.
Ligand Preparation: The 3D structure of this compound would be generated and its energy minimized.
Docking Simulation: The ligand would be docked into the active site of the chosen target protein using software like AutoDock or iGEMDOCK.
Analysis of Binding Modes: The resulting poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds.
The expected binding mode would likely involve the piperidine nitrogen and the 4-keto group forming hydrogen bonds with polar residues in the active site, while the but-3-en-2-one moiety could either engage in hydrophobic interactions or form a covalent adduct with a nearby nucleophilic residue.
Utility as a Scaffold in Drug Discovery and Chemical Biology Probe Development
The piperidin-4-one framework is a highly valued scaffold in drug discovery due to its synthetic tractability and its presence in a wide range of biologically active molecules. Its derivatives have been investigated for various therapeutic applications.
The utility of the piperidin-4-one scaffold is evident in several areas of drug discovery:
Anticancer Agents: Piperidine-containing compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of the JAK/STAT signaling pathway.
NLRP3 Inflammasome Inhibitors: A pharmacophore-hybridization strategy combining an acrylic acid derivative with a 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure has led to the development of novel NLRP3 inhibitors.
Antiviral Agents: The piperidin-4-one nucleus is a component of compounds with reported anti-HIV activity.
This compound, with its reactive Michael acceptor, could be particularly useful as a chemical biology probe. Such probes are designed to bind to and label specific proteins in a biological system, which can help in target identification and validation. The vinyl ketone moiety could be exploited for "click" chemistry reactions, allowing for the attachment of reporter tags such as fluorescent dyes or biotin (B1667282) for visualization and pull-down experiments.
The following table summarizes the utility of the piperidin-4-one scaffold in drug discovery.
| Therapeutic Area | Example Target/Mechanism | Reference |
| Oncology | Inhibition of JAK/STAT pathway | |
| Inflammation | Inhibition of NLRP3 inflammasome | |
| Virology | Anti-HIV activity | |
| Antimalarial | Inhibition of Plasmodium falciparum |
Future Directions and Emerging Research Avenues
Exploration of Unconventional Synthetic Routes and Biocatalysis
Traditional syntheses of piperidine (B6355638) derivatives often involve multi-step sequences or harsh conditions. nih.gov Future research will likely focus on more efficient, sustainable, and innovative methods to produce 1-(Piperidin-4-yl)but-3-en-2-one and its analogs.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. gianettigroup.com Organophotocatalysis, in particular, presents an attractive strategy for constructing N-heterocycles. Recent work has demonstrated the one-step synthesis of 2-piperidinones using a photocatalytic [1+2+3] strategy from alkenes and ammonium (B1175870) salts. researchgate.netresearchgate.net Adapting such methodologies could provide a direct and atom-economical route to the piperidinone precursor of the target compound. Furthermore, photoredox-catalyzed C–H arylation of substituted piperidines has been shown to be highly diastereoselective, a strategy that could be employed for late-stage functionalization of the piperidine ring. nih.gov
Biocatalysis: The use of enzymes in synthesis offers unparalleled stereo- and regioselectivity under environmentally benign conditions. researchgate.net While a specific biocatalyst for the direct synthesis of this compound has not been identified, related advancements are promising. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully immobilized and used for the multicomponent synthesis of polyfunctionalized piperidines. rsc.orgrsc.org Additionally, chemo-enzymatic cascades combining amine oxidases and imine reductases (IREDs) have been developed for the asymmetric dearomatization of pyridines to yield stereo-defined piperidines, including intermediates for therapeutic drugs. nih.gov Exploring transaminases, lipases, and reductases could lead to novel, enantiomerically pure synthetic pathways. researchgate.net
| Synthetic Approach | Potential Application to Target Compound | Key Advantages |
| Organophotocatalysis | Direct [1+2+3] cycloaddition to form the piperidinone precursor. | Mild reaction conditions, high atom economy, use of sustainable organic dyes. gianettigroup.comresearchgate.net |
| Immobilized Lipase | Catalysis of a multicomponent reaction (e.g., Hantzsch-like) to form the piperidine core. | Catalyst reusability, high yields, operational simplicity. rsc.orgrsc.org |
| Chemo-enzymatic Cascade | Asymmetric reduction of a pyridine (B92270) or tetrahydropyridine (B1245486) precursor to form a chiral piperidine. | High enantio- and diastereoselectivity, access to specific stereoisomers. nih.gov |
| Multicomponent Reactions (MCRs) | One-pot Ugi or Mannich-type reactions to rapidly assemble the substituted piperidine scaffold. | High convergence, diversity-oriented synthesis, procedural simplicity. nih.govrsc.org |
Application of Machine Learning and Artificial Intelligence in Derivatization Design
Deep generative modeling can be trained on large chemical databases to design novel compounds with desired properties. nih.govmdpi.com For a scaffold like this compound, a generative model could be fine-tuned to produce derivatives with optimized reactivity for a specific biological target, such as a cysteine residue in a protein kinase. mdpi.com Fragment-based deep learning approaches, like ADQN-FBDD, allow for the computationally efficient and chemically rational exploration of new molecules by adding meaningful fragments one by one. nih.govbiorxiv.org This could be used to elaborate the core structure, adding functional groups to enhance binding affinity and selectivity while modulating the reactivity of the Michael acceptor.
| AI/ML Technique | Application in Derivatization Design | Expected Outcome |
| Generative Modeling | Design of novel derivatives based on a learned chemical space. | Generation of unique, synthesizable structures with predicted activity. mdpi.com |
| Fragment-Based Deep Learning | Stepwise, rational growth of molecules from the core scaffold. | Computationally efficient exploration of chemical space to optimize properties. nih.govbiorxiv.org |
| Constrained Docking Algorithms | Prediction of binding poses that account for covalent bond formation. | Accurate modeling of inhibitor-protein interactions to guide design. atomwise.comatomwise.com |
| Predictive Modeling | Forecasting of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early-stage deselection of candidates with unfavorable profiles. |
Deepening Mechanistic Understanding of Biological Interactions
The biological activity of this compound is intrinsically linked to the reactivity of its α,β-unsaturated ketone, which acts as a Michael acceptor. mdpi.comnih.gov This group can form a covalent bond with nucleophilic residues on proteins, most notably the thiol group of cysteine. nih.gov A deep understanding of this interaction is critical for designing selective inhibitors and avoiding off-target effects.
Computational studies are essential for elucidating the mechanistic aspects of these thiol additions. researchgate.net Molecular docking and molecular dynamics (MD) simulations can predict the binding modes of piperidine derivatives in the active sites of target proteins, identifying key interactions that stabilize the complex before and after covalent bond formation. tandfonline.comtandfonline.comnih.govresearchgate.net Quantum mechanics/molecular mechanics (QM/MM) analysis can further refine this understanding by modeling the reaction mechanism itself, determining whether the process is stepwise or concerted and identifying the rate-limiting steps. researchgate.net Such computational insights can explain why certain derivatives are more reactive or selective than others, providing a rational basis for future design. chemrxiv.org
Development of Novel Methodologies for High-Throughput Screening and Characterization
Identifying the biological targets and optimizing the activity of a new chemical scaffold requires screening large libraries of compounds. High-throughput screening (HTS) has become an indispensable tool in drug discovery, characterized by automation, miniaturization, and highly sensitive detection systems. pharmtech.comtechnologynetworks.comnih.gov
For a covalent compound like this compound, specialized HTS methods are required. Mass spectrometry (MS)-based screening has become a popular method for identifying covalent inhibitors because it directly measures the formation of the covalent adduct with the target protein. nih.govnih.gov Innovations like acoustic ejection mass spectrometry (AEMS) allow for the analysis of thousands of samples per day directly from assay plates, dramatically increasing throughput. nih.gov Automated data analysis workflows are crucial for processing the vast amount of data generated and identifying hits with high confidence. genedata.com
Furthermore, the development of modular and flexible automation platforms, often incorporating collaborative robotics, allows for more sophisticated and adaptable screening cascades that can better mimic complex biological systems and improve data quality. nih.gov These advanced HTS systems will be essential for rapidly screening libraries of derivatives of this compound to identify lead compounds for various therapeutic targets. youtube.com
Integration of this compound into Complex Molecular Systems
The true potential of a versatile scaffold like this compound lies in its ability to be incorporated as a key building block in the synthesis of more complex and biologically active molecules. researchgate.net The piperidine ring is a frequent component of natural products and approved drugs, valued for its structural and physicochemical properties. rsc.orgresearchgate.net
Multicomponent reactions (MCRs), such as the Ugi four-component reaction, are powerful tools for rapidly increasing molecular diversity and complexity. nih.govresearchgate.net It is conceivable to use a protected form of this compound or its precursors in an MCR to generate libraries of complex molecules. acs.orgresearchgate.net For instance, solid-phase synthesis has been used to create pyrrolidinone-tethered piperidines via the Ugi reaction, demonstrating the feasibility of integrating the piperidine core into larger, more diverse structures. nih.govacs.orgacs.org Such strategies could be used to append pharmacophores that target specific protein pockets, using the this compound moiety to provide a covalent anchor, thereby creating highly potent and selective probes or drug candidates.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(Piperidin-4-yl)but-3-en-2-one, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via acylation of piperidine precursors. For example, reacting 4-piperidone with an appropriate acylating agent under reflux conditions. Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (60–80°C), and catalytic acid/base conditions. Monitoring reaction progress via TLC or GC-MS ensures optimal yield. Post-synthesis purification often involves column chromatography or recrystallization .
Q. How is the structural integrity of this compound confirmed in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXS is the gold standard for structural confirmation. Data collection requires high-quality crystals grown via slow evaporation. Refinement parameters (e.g., R-factor < 5%) and hydrogen-bonding networks validate the molecular geometry. Comparative analysis with computational models (e.g., DFT) resolves ambiguities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow SDS guidelines for piperidine derivatives: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Spill management requires inert adsorbents (e.g., vermiculite) and neutralization with weak acids. Storage should be in airtight containers at 2–8°C, segregated from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., IR, GC-MS) when characterizing this compound derivatives?
- Methodological Answer : Cross-validation using complementary techniques is critical. For example, discrepancies in IR carbonyl peaks (1650–1750 cm⁻¹) can be addressed via ¹³C NMR to confirm ketone presence. Low-intensity molecular ions in GC-MS may require derivatization (e.g., silylation) or high-resolution MS (HRMS). Isotopic labeling (e.g., deuterated solvents) aids in fragment assignment .
Q. What advanced computational methods are employed to model the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding affinities to receptors like GPCRs or enzymes. Parameters include force fields (AMBER/CHARMM) and solvation models (TIP3P). Pharmacophore mapping identifies critical functional groups (e.g., ketone, piperidine) for activity. Validation via in vitro assays (e.g., enzyme inhibition) bridges computational and experimental results .
Q. What experimental strategies are used to investigate the degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve exposing the compound to stressors (pH 1–13, 40–80°C). Degradation products are analyzed via HPLC-MS/MS or NMR. Kinetic modeling (Arrhenius equation) predicts shelf life. Identification of major degradants (e.g., oxidation products) informs formulation strategies. For example, piperidine ring oxidation to N-oxide derivatives is common under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
